molecular formula C13H15ClN2O2 B6265139 methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride CAS No. 115524-39-5

methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride

Cat. No. B6265139
CAS RN: 115524-39-5
M. Wt: 266.7
InChI Key:
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Description

“Methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C20H18N2O4.ClH . It is an intermediate in the synthesis of Tadalafil , a medication used for the treatment of erectile dysfunction .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of D-tryptophan methyl ester hydrochloride and piperonal chloride in redistilled tetrahydrofuran, followed by the addition of trifluoroacetic acid . The reaction is stirred at 30 °C for 10 hours under the protection of nitrogen. Sodium triacetoxyborohydride is then added and the reaction continues for 3 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[3,4-b]indole ring system, which is a type of heterocyclic compound . The presence of the indole scaffold in this compound is significant, as indole derivatives play a crucial role in pharmaceutical compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, it can be used as a reactant for the preparation of various inhibitors, such as nitric oxide synthesis (nNOS) inhibitors, protein kinase c alpha (PKCα) inhibitors, and inhibitors of the C-terminal domain of RNA polymerase II .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride”, focusing on six unique applications:

Nitric Oxide Synthase Inhibitors

This compound is used as a reactant for the preparation of nitric oxide synthase (nNOS) inhibitors. nNOS inhibitors have potential therapeutic applications in neurodegenerative diseases due to their role in modulating neuronal signaling and neurotoxicity .

Protein Kinase C Alpha Inhibitors

It serves as a precursor for creating protein kinase C alpha (PKCα) inhibitors. PKCα plays a crucial role in several cellular processes, and its inhibitors can be used in cancer treatment strategies .

Antitumor Agents

The compound is utilized in synthesizing inhibitors of the C-terminal domain of RNA polymerase II, which are considered as antitumor agents. Targeting RNA polymerase II can disrupt the transcription process in cancer cells .

Kinase Insert Domain Receptor Inhibitors

It is also a reactant for kinase insert domain receptor (KDR) inhibitors. KDR inhibitors can be used in treating various vascular diseases and cancers due to their role in angiogenesis .

Organocatalysts for Anti-Mannich Reaction

Methyl indole-3-carboxylate hydrochloride is used to prepare organocatalysts for the anti-Mannich reaction, which is a type of carbon-carbon bond-forming reaction important in organic synthesis .

Very Late Antigen-4 Antagonists

Lastly, it is involved in the synthesis of very late antigen-4 (VLA-4) antagonists. VLA-4 antagonists have implications in treating inflammatory diseases and cancer metastasis by inhibiting cell adhesion and migration .

Future Directions

Indole derivatives, such as this compound, have attracted considerable attention as potential leads for novel therapeutics . Future research may focus on testing indole scaffolds for maximum activity in pharmacological compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride involves the condensation of 2-aminobenzaldehyde with methyl acetoacetate to form 2-(1-methyl-2-oxoethylideneamino)benzene-1-carboxylic acid. This intermediate is then cyclized with tryptamine to form the target compound.", "Starting Materials": [ "2-aminobenzaldehyde", "methyl acetoacetate", "tryptamine", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzaldehyde (1.0 equiv) and methyl acetoacetate (1.2 equiv) in ethanol and add a catalytic amount of hydrochloric acid. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium hydroxide solution to adjust the pH to 9-10. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the intermediate 2-(1-methyl-2-oxoethylideneamino)benzene-1-carboxylic acid in ethanol and add tryptamine (1.2 equiv). Heat the mixture under reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and add hydrochloric acid to adjust the pH to 2-3. Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 5: Purify the crude product by recrystallization from ethanol to obtain methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride as a white solid." ] }

CAS RN

115524-39-5

Product Name

methyl (3R)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.7

Purity

95

Origin of Product

United States

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